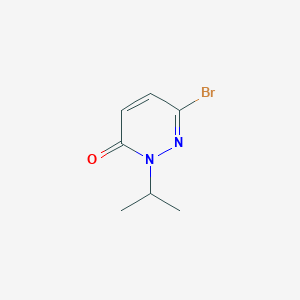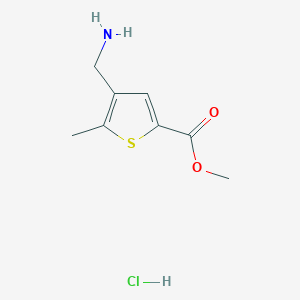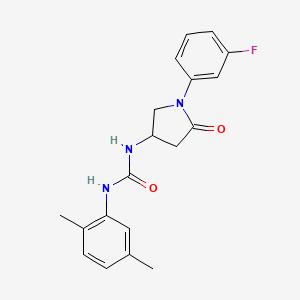
6-Bromo-2-isopropylpyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2-isopropylpyridazin-3(2H)-one (6-BIPP) is a heterocyclic compound belonging to the pyridazinone family. It is an organic compound with a molecular formula of C8H9BrN2O. This compound has been studied for its potential applications in various scientific research fields. It has a wide range of applications in organic synthesis, biochemistry, and pharmaceuticals. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 6-BIPP.
Aplicaciones Científicas De Investigación
6-Bromo-2-isopropylpyridazin-3(2H)-one has been studied for its potential applications in various scientific research fields. In organic synthesis, it can be used as a reagent for the synthesis of various heterocyclic compounds. In biochemistry, it can be used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). In pharmaceuticals, it can be used as an anti-inflammatory agent. In addition, 6-Bromo-2-isopropylpyridazin-3(2H)-one has been studied for its potential applications in the fields of cancer research and neurodegenerative diseases.
Mecanismo De Acción
The mechanism of action of 6-Bromo-2-isopropylpyridazin-3(2H)-one is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are involved in the regulation of inflammation. 6-Bromo-2-isopropylpyridazin-3(2H)-one is thought to inhibit the activity of COX-2 by binding to its active site, thus preventing the formation of prostaglandins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Bromo-2-isopropylpyridazin-3(2H)-one have not yet been fully elucidated. However, it is believed to have anti-inflammatory, anti-cancer, and neuroprotective properties. In addition, 6-Bromo-2-isopropylpyridazin-3(2H)-one has been shown to have antioxidant, anti-apoptotic, and anti-angiogenic effects. It has also been shown to have protective effects against oxidative stress and mitochondrial dysfunction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 6-Bromo-2-isopropylpyridazin-3(2H)-one in laboratory experiments is its low cost and availability. It is relatively easy to synthesize and can be stored for long periods of time without degradation. In addition, 6-Bromo-2-isopropylpyridazin-3(2H)-one is soluble in a variety of organic solvents, making it suitable for use in a wide range of laboratory experiments. However, 6-Bromo-2-isopropylpyridazin-3(2H)-one is also known to be toxic and should be handled with care.
Direcciones Futuras
Given its potential applications in various scientific research fields, there are a number of potential future directions for the research and development of 6-Bromo-2-isopropylpyridazin-3(2H)-one. These include further research into its mechanism of action, its potential therapeutic applications, and its potential use in drug design. In addition, further research into its biochemical and physiological effects, as well as its potential toxicity, would be beneficial. Finally, the development of new synthetic methods for the production of 6-Bromo-2-isopropylpyridazin-3(2H)-one could expand its potential applications.
Métodos De Síntesis
6-Bromo-2-isopropylpyridazin-3(2H)-one can be synthesized through a variety of methods, including the Barton-McCombie reaction, the Ueno-Stork reaction, and the N-alkylation of pyridazinone. The Barton-McCombie reaction is a direct, one-step process that involves the reaction of an aryl halide with a nucleophile in the presence of a base, such as an alkali metal or an alkoxide. The Ueno-Stork reaction is a two-step process that involves the reaction of an aryl halide with a nucleophile in the presence of a base, followed by the addition of a nucleophile to the product. The N-alkylation of pyridazinone involves the reaction of a pyridazinone with an alkyl halide in the presence of a base.
Propiedades
IUPAC Name |
6-bromo-2-propan-2-ylpyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c1-5(2)10-7(11)4-3-6(8)9-10/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZXPXSZCHJDGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C=CC(=N1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-isopropylpyridazin-3(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-methyl-3-[(4-methylpiperidin-1-yl)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2395615.png)
![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide](/img/structure/B2395617.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-methylbenzamide](/img/structure/B2395619.png)
![3-(4-Methoxyphenyl)-8-((4-methoxyphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2395621.png)

![2-phenoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2395624.png)

![N-[1-(Methoxymethyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2395629.png)
![1-Methyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)triazole-4-carboxamide](/img/structure/B2395631.png)

